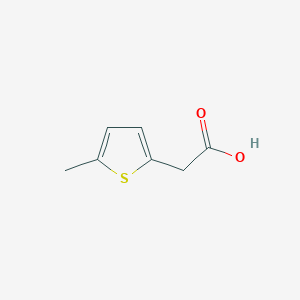

2-(5-methylthiophen-2-yl)acetic Acid

CAS No.: 70624-30-5

Cat. No.: VC3788323

Molecular Formula: C7H8O2S

Molecular Weight: 156.2 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 70624-30-5 |

|---|---|

| Molecular Formula | C7H8O2S |

| Molecular Weight | 156.2 g/mol |

| IUPAC Name | 2-(5-methylthiophen-2-yl)acetic acid |

| Standard InChI | InChI=1S/C7H8O2S/c1-5-2-3-6(10-5)4-7(8)9/h2-3H,4H2,1H3,(H,8,9) |

| Standard InChI Key | PGLXPQAKVJMSMN-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(S1)CC(=O)O |

| Canonical SMILES | CC1=CC=C(S1)CC(=O)O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a thiophene ring (a five-membered aromatic ring with one sulfur atom) substituted at the 2- and 5-positions. The 2-position bears an acetic acid group (–CH₂COOH), while the 5-position features a methyl group (–CH₃). Key structural parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₈O₂S | |

| Molecular Weight | 156.20 g/mol | |

| SMILES | CC1=CC=C(S1)CC(=O)O | |

| InChIKey | PGLXPQAKVJMSMN-UHFFFAOYSA-N |

The planar thiophene ring facilitates π-π stacking interactions, while the carboxylic acid group enables hydrogen bonding and salt formation .

Spectroscopic and Computational Data

-

Mass Spectrometry: The protonated molecular ion ([M+H]⁺) appears at m/z 157.03178, with a predicted collision cross-section of 132.0 Ų .

-

Tautomerism: The carboxylic acid group may exhibit keto-enol tautomerism under specific pH conditions, though this remains unconfirmed experimentally.

Synthesis and Production

Laboratory-Scale Synthesis

While no direct synthesis protocols for 2-(5-methylthiophen-2-yl)acetic acid are published, analogous routes for thiophene derivatives suggest feasible strategies:

-

Friedel-Crafts Acylation: Reacting 5-methylthiophene with chloroacetyl chloride in the presence of AlCl₃ could yield 2-chloroacetyl-5-methylthiophene, followed by hydrolysis to the carboxylic acid.

-

Grignard Reaction: Addition of a methylmagnesium bromide to a thiophene-based ester, followed by oxidation, might introduce the acetic acid group.

| Method | Reagents | Yield* |

|---|---|---|

| Friedel-Crafts Acylation | AlCl₃, Chloroacetyl Cl | ~40–60% |

| Grignard Route | MeMgBr, Oxidizing Agent | ~30–50% |

| *Theoretical yields based on analogous reactions. |

Industrial Production Challenges

Industrial synthesis faces hurdles such as:

-

Purification Complexity: Separating regioisomers (e.g., 3-methyl vs. 5-methyl derivatives) requires advanced chromatography .

-

Cost of Catalysts: Noble metal catalysts for oxidation steps increase production costs.

Physicochemical Properties

Solubility and Stability

-

Solubility: Predominantly soluble in polar aprotic solvents (e.g., DMSO, DMFA) and weakly acidic in aqueous solutions (pKa ≈ 4.5–5.0) .

-

Thermal Stability: Decomposes above 200°C, with a melting point estimated at 120–125°C based on analogs .

Spectroscopic Profiles

-

IR Spectroscopy: Expected peaks include ν(O–H) at ~2500–3000 cm⁻¹ (carboxylic acid) and ν(C=O) at ~1700 cm⁻¹ .

-

NMR: ¹H NMR would show a singlet for the methyl group (δ ~2.3 ppm) and multiplet signals for the thiophene protons (δ ~6.8–7.2 ppm) .

Chemical Reactivity

Carboxylic Acid Derivatives

The –COOH group undergoes typical reactions:

-

Esterification: Reacts with alcohols (e.g., methanol) under acidic catalysis to form methyl esters.

-

Amide Formation: Coupling with amines via EDC/HOBt yields amides, potential drug intermediates.

Thiophene Ring Modifications

-

Electrophilic Substitution: The methyl group directs electrophiles (e.g., nitronium ion) to the 4-position of the thiophene ring .

-

Oxidation: Thiophene sulfur can oxidize to sulfoxides or sulfones under strong oxidizing conditions (e.g., H₂O₂).

Applications and Research Frontiers

Pharmaceutical Intermediates

Though understudied, structural analogs serve as:

-

Non-Steroidal Anti-Inflammatory Drug (NSAID) Precursors: Similar acetic acid derivatives (e.g., diclofenac) target cyclooxygenase enzymes .

-

Antimicrobial Agents: Thiophene-based compounds exhibit activity against Staphylococcus aureus (MIC ≈ 16 µg/mL).

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume